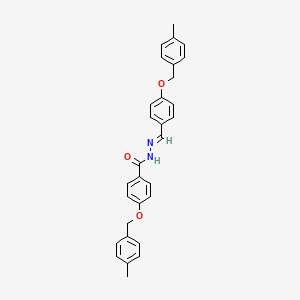![molecular formula C22H26N6 B15021076 6-ethyl-4-methyl-N-[5-(4-methylbenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B15021076.png)
6-ethyl-4-methyl-N-[5-(4-methylbenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ETHYL-4-METHYL-N-{5-[(4-METHYLPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}QUINAZOLIN-2-AMINE is a complex organic compound characterized by its unique structure, which includes a quinazoline core and a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-4-METHYL-N-{5-[(4-METHYLPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}QUINAZOLIN-2-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the triazine ring. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-ETHYL-4-METHYL-N-{5-[(4-METHYLPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}QUINAZOLIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
6-ETHYL-4-METHYL-N-{5-[(4-METHYLPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}QUINAZOLIN-2-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 6-ETHYL-4-METHYL-N-{5-[(4-METHYLPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}QUINAZOLIN-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Triazine Derivatives: Compounds with triazine rings and varying functional groups.
Uniqueness
6-ETHYL-4-METHYL-N-{5-[(4-METHYLPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}QUINAZOLIN-2-AMINE is unique due to its specific combination of quinazoline and triazine structures, which confer distinct chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C22H26N6 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
6-ethyl-4-methyl-N-[3-[(4-methylphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C22H26N6/c1-4-17-9-10-20-19(11-17)16(3)25-22(26-20)27-21-23-13-28(14-24-21)12-18-7-5-15(2)6-8-18/h5-11H,4,12-14H2,1-3H3,(H2,23,24,25,26,27) |
Clé InChI |
OZTGUWKNAZMSBB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CC=C(C=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-Acetylphenyl)imino]methyl}phenyl benzoate](/img/structure/B15020994.png)
![N-(3,4-Dimethylphenyl)-N-({N'-[(E)-[2-(heptyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15020996.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide](/img/structure/B15021005.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B15021012.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15021015.png)

![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B15021033.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol](/img/structure/B15021040.png)
![2-(2-chlorophenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15021042.png)
![6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole](/img/structure/B15021048.png)
![4-(2-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15021050.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15021060.png)
![6-(4-Bromophenyl)-2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15021067.png)
![2-bromo-6-methoxy-4-[(Z)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15021071.png)
